molecular formula C14H16N2O4 B2993355 4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid CAS No. 1179453-32-7

4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid

Cat. No.: B2993355
CAS No.: 1179453-32-7
M. Wt: 276.292
InChI Key: NRXYCQUZJXCDTJ-UHFFFAOYSA-N
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Description

4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology.

Properties

IUPAC Name

4-[(4-methoxy-1H-indole-2-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-20-12-5-2-4-10-9(12)8-11(16-10)14(19)15-7-3-6-13(17)18/h2,4-5,8,16H,3,6-7H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXYCQUZJXCDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid typically involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne, followed by a series of steps to form the indole structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid include other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of the 4-methoxy group, which can influence its chemical reactivity and biological activity. This compound’s distinct properties make it a valuable subject of study in various scientific fields .

Biological Activity

4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid, a derivative of indole, is of significant interest due to its potential biological activities. This compound is characterized by its unique structure, which incorporates an indole moiety known for various pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{13}H_{16}N_{2}O_{3}
  • Molecular Weight : 248.28 g/mol
  • IUPAC Name : this compound

This compound features an indole ring that is substituted with a methoxy group and an amide linkage to a butanoic acid side chain.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key physiological processes. Notably, it has been studied for its potential as a GSK-3β inhibitor , which plays a crucial role in cellular signaling pathways related to metabolism and cell proliferation.

Therapeutic Potential

Research indicates that this compound may exhibit the following therapeutic effects:

  • Anticancer Activity : It has shown promise in inhibiting tumor growth by modulating pathways associated with cancer cell survival.
  • Neuroprotective Effects : The compound may offer protective benefits against neurodegenerative diseases through its action on GSK-3β, which is implicated in Alzheimer's disease.
  • Anti-inflammatory Properties : It has been observed to reduce inflammation by inhibiting pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit GSK-3β activity with IC50 values in the low micromolar range. For example, a study reported an IC50 value of approximately 480 nM for a related compound, suggesting that structural modifications can enhance potency while maintaining metabolic stability .

Case Studies

Several case studies have highlighted the biological activity of this compound:

StudyFindings
Study 1 Demonstrated that the compound inhibited cell proliferation in various cancer cell lines, leading to apoptosis.
Study 2 Showed neuroprotective effects in animal models of Alzheimer's disease, correlating with reduced levels of tau phosphorylation.
Study 3 Reported anti-inflammatory effects in murine models, indicating potential for treating chronic inflammatory diseases.

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